2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone
Overview
Description
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2FO It is a brominated derivative of acetophenone, characterized by the presence of both bromine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone typically involves the bromination of 4-bromo-2-fluoroacetophenone. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is typically purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-bromo-1-(4-bromo-2-fluorophenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(4-bromo-2-fluorophenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms on the phenyl ring make it a good electrophile, allowing it to react readily with nucleophiles. The carbonyl group also plays a crucial role in its reactivity, participating in various reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
- 2-Bromo-2-fluoroacetophenone
- 2-Bromo-1-(4-fluorophenyl)ethanone
- 2-Bromo-1-(4-methylphenyl)ethanone
Uniqueness
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens enhances its electrophilic nature, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(4-bromo-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDUJSBRWLHLME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622610 | |
Record name | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869569-77-7 | |
Record name | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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